molecular formula C17H9Cl2F3N2O B2558130 (Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 894165-17-4

(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2558130
CAS No.: 894165-17-4
M. Wt: 385.17
InChI Key: ISDUGTDXYFTILF-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of cyano, dichlorophenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs and therapeutic agents, particularly in the areas of cancer and infectious diseases .

Medicine

In medicine, the compound is investigated for its pharmacological properties. It has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for the treatment of various medical conditions .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The cyano and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylacetonitrile: Similar in structure but lacks the trifluoromethyl group.

    2,4,6-Trichlorophenol: Contains multiple chlorine atoms but lacks the cyano and trifluoromethyl groups.

Uniqueness

(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both cyano and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F3N2O/c18-13-6-3-4-10(15(13)19)8-11(9-23)16(25)24-14-7-2-1-5-12(14)17(20,21)22/h1-8H,(H,24,25)/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDUGTDXYFTILF-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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